molecular formula C16H13Cl2FN2 B15246315 2-(4,7-Dichloro-2-(4-fluorophenyl)-1H-indol-3-yl)ethanamine CAS No. 881040-37-5

2-(4,7-Dichloro-2-(4-fluorophenyl)-1H-indol-3-yl)ethanamine

Cat. No.: B15246315
CAS No.: 881040-37-5
M. Wt: 323.2 g/mol
InChI Key: SHNYLRVQMRYNMO-UHFFFAOYSA-N
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Description

2-(4,7-Dichloro-2-(4-fluorophenyl)-1H-indol-3-yl)ethanamine is a synthetic organic compound that belongs to the indole class of compounds. Indoles are heterocyclic aromatic organic compounds that are widely studied for their diverse biological activities. This particular compound is characterized by the presence of chlorine and fluorine substituents on the indole ring, which can significantly influence its chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,7-Dichloro-2-(4-fluorophenyl)-1H-indol-3-yl)ethanamine typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Material: The synthesis begins with the preparation of 4,7-dichloro-2-(4-fluorophenyl)-1H-indole.

    Formation of Indole Ring: This can be achieved through a Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

    Substitution Reactions:

    Ethanamine Side Chain Addition:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction conditions.

    Temperature and Pressure: Optimization of temperature and pressure conditions to maximize yield.

Chemical Reactions Analysis

Types of Reactions

2-(4,7-Dichloro-2-(4-fluorophenyl)-1H-indol-3-yl)ethanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents like chlorine or bromine, nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Oxides and hydroxylated derivatives.

    Reduction Products: Reduced indole derivatives.

    Substitution Products: Various substituted indoles depending on the reagents used.

Scientific Research Applications

2-(4,7-Dichloro-2-(4-fluorophenyl)-1H-indol-3-yl)ethanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4,7-Dichloro-2-(4-fluorophenyl)-1H-indol-3-yl)ethanamine involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2-(4,7-Dichloro-1H-indol-3-yl)ethanamine: Lacks the fluorine substituent.

    2-(4-Fluoro-1H-indol-3-yl)ethanamine: Lacks the chlorine substituents.

    2-(4,7-Dichloro-2-phenyl-1H-indol-3-yl)ethanamine: Lacks the fluorine substituent on the phenyl ring.

Uniqueness

The unique combination of chlorine and fluorine substituents in 2-(4,7-Dichloro-2-(4-fluorophenyl)-1H-indol-3-yl)ethanamine can result in distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

881040-37-5

Molecular Formula

C16H13Cl2FN2

Molecular Weight

323.2 g/mol

IUPAC Name

2-[4,7-dichloro-2-(4-fluorophenyl)-1H-indol-3-yl]ethanamine

InChI

InChI=1S/C16H13Cl2FN2/c17-12-5-6-13(18)16-14(12)11(7-8-20)15(21-16)9-1-3-10(19)4-2-9/h1-6,21H,7-8,20H2

InChI Key

SHNYLRVQMRYNMO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C3=C(C=CC(=C3N2)Cl)Cl)CCN)F

Origin of Product

United States

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